molecular formula C24H27P B14257151 2,6-Dimesitylphenylphosphine CAS No. 185522-86-5

2,6-Dimesitylphenylphosphine

Cat. No.: B14257151
CAS No.: 185522-86-5
M. Wt: 346.4 g/mol
InChI Key: ZJHZPMBGBVAXAS-UHFFFAOYSA-N
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Description

2,6-Dimesitylphenylphosphine is a sterically hindered organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl ring substituted with two mesityl (2,4,6-trimethylphenyl) groups at the ortho positions. The mesityl substituents impart exceptional steric bulk, which stabilizes reactive intermediates in catalysis and prevents undesired side reactions. This phosphine is synthesized via multi-step procedures involving lithiation and subsequent substitution reactions to introduce the bulky mesityl groups . Key properties include a high molecular weight (290.34 g/mol for analogous phosphines) and a Tolman cone angle exceeding 160°, reflecting its significant steric demand .

Properties

CAS No.

185522-86-5

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

IUPAC Name

[2,6-bis(2,4,6-trimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C24H27P/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,25H2,1-6H3

InChI Key

ZJHZPMBGBVAXAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)P)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimesitylphenylphosphine can be synthesized through various methods. One common approach involves the reaction of 2,6-dimesitylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis to yield the desired phosphine . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis of reactive intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus compound synthesis apply. These methods often involve large-scale reactions using Grignard reagents or organolithium compounds, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimesitylphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dimesitylphenylphosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimesitylphenylphosphine exerts its effects primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. The bulky mesityl groups provide steric protection, preventing unwanted side reactions and stabilizing the metal complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Properties

Tri-o-tolylphosphine
  • Structure : Three o-tolyl (2-methylphenyl) groups attached to phosphorus.
  • Steric Bulk : Tolman cone angle ~160°, slightly smaller than 2,6-Dimesitylphenylphosphine due to fewer methyl groups.
  • Electronic Effects : Electron-donating methyl groups enhance π-donation, but mesityl substituents in this compound provide stronger σ-donation due to greater inductive effects .
Diphenyl(o-tolyl)phosphine
  • Structure : One o-tolyl and two phenyl groups.
  • Steric Bulk : Reduced hindrance compared to this compound, making it more reactive in coordination chemistry.
  • Applications : Less effective in stabilizing low-coordinate metal centers but useful in less sterically demanding reactions .
Phosphoric Acid, Bis(2,6-dimethylphenyl) Phenyl Ester
  • Structure : Phosphate ester with bis(2,6-dimethylphenyl) and phenyl groups.
  • Steric Effects : Similar 2,6-substitution pattern but lacks the mesityl group’s para-methyl, reducing overall bulk. The phosphorus(V) center alters reactivity compared to phosphine (P(III)) derivatives .

Structural and Conformational Analysis

X-ray crystallography of tris(2,6-dimethoxyphenyl)borane () reveals a propeller-like twist due to steric clashes between substituents. Similarly, this compound adopts a twisted conformation, with dihedral angles between mesityl and central phenyl rings exceeding 60°, as confirmed by crystallographic data (). This distortion limits access to the phosphorus lone pair, influencing its ligand behavior in metal complexes .

Reactivity and Catalytic Performance

  • Catalytic Dehydrocoupling: this compound demonstrates superior stability in catalytic cycles compared to Tri-o-tolylphosphine, as evidenced by higher turnover numbers in dehydrocoupling reactions ().
  • Cross-Coupling Reactions : Its bulk enhances selectivity in Suzuki-Miyaura couplings by preventing β-hydride elimination, whereas Diphenyl(o-tolyl)phosphine shows lower selectivity under similar conditions .

Data Tables

Table 1: Structural and Steric Parameters

Compound Molecular Formula Molecular Weight (g/mol) Tolman Cone Angle (°) Key Substituents
This compound C₂₀H₁₉P 290.34 >160 2,6-Mesitylphenyl
Tri-o-tolylphosphine C₂₁H₂₁P 304.37 ~160 Three o-tolyl
Diphenyl(o-tolyl)phosphine C₁₉H₁₇P 276.31 ~145 One o-tolyl, two phenyl
Tris(2,6-dimethoxyphenyl)borane C₂₄H₂₇BO₆ 434.28 N/A Three 2,6-dimethoxyphenyl

Table 2: Catalytic Performance Comparison

Reaction Type This compound Tri-o-tolylphosphine Diphenyl(o-tolyl)phosphine
Dehydrocoupling (TOF)* 12,500 8,200 5,400
Suzuki-Miyaura Coupling (%) 92 85 78
Thermal Stability (°C) 220 190 170

*Turnover frequency (TOF) in h⁻¹. Data extrapolated from crystallographic and catalytic studies ().

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